
Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside
Overview
Description
Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside is a chemical compound with the molecular formula C7H13ClO5 and a molecular weight of 212.63 g/mol It is a derivative of glucose, where the hydroxyl group at the sixth position is replaced by a chlorine atom, and the anomeric hydroxyl group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside can be synthesized through several chemical reactions. One common method involves the reaction of 6-chloro-6-deoxy-D-glucose with methanol under basic conditions . The reaction typically proceeds as follows:
Starting Material: 6-chloro-6-deoxy-D-glucose.
Reagent: Methanol.
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield 6-chloro-6-deoxy-D-glucose and methanol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide, ammonia, or thiols in aqueous or organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using specific glycosidases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups yields 6-hydroxy-6-deoxy-D-glucopyranoside, while oxidation forms 6-chloro-6-deoxy-D-glucuronic acid.
Scientific Research Applications
Table 1: Synthesis Overview
Step | Description |
---|---|
Halogenation | Methyl alpha-D-glucopyranoside + Phosgene → Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside |
Reduction | This compound + Raney Nickel → Methyl 6-deoxy-alpha-D-glucopyranoside |
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of derivatives of this compound. For instance, a derivative known as 6Cl-TGQ has shown significant efficacy in reducing blood glucose levels in diabetic animal models. In one study, administration of 6Cl-TGQ resulted in improved glucose tolerance and reduced plasma insulin levels in high-fat diet-induced Type 2 diabetes mice .
Pharmaceutical Development
The compound serves as a valuable precursor for synthesizing various bioactive molecules. Its role in developing new drugs, particularly those targeting metabolic disorders, positions it as an important compound in pharmaceutical research .
Biochemical Assays
This compound is utilized as a reagent for determining blood glucose levels in biochemical assays. This application underscores its relevance in clinical diagnostics and metabolic research .
Material Science
The potential applications extend to material science, where derivatives of this compound may be developed into novel materials with specific properties for technological applications .
Case Study 1: Antidiabetic Efficacy of 6Cl-TGQ
In a controlled study involving Type 2 diabetic mice, researchers administered varying doses of 6Cl-TGQ over ten weeks. Results indicated a marked decrease in blood glucose levels and improved insulin sensitivity compared to control groups. This study exemplifies the compound's potential therapeutic benefits for diabetes management .
Case Study 2: Biochemical Assays Using this compound
A series of experiments were conducted to evaluate the effectiveness of this compound as a reagent for blood glucose measurement. The results demonstrated high accuracy and reliability, making it a suitable candidate for clinical applications .
Limitations and Future Directions
Despite its promising applications, the use of this compound is accompanied by concerns regarding toxicity and the complexity of its synthesis. Future research should focus on:
- Developing safer synthesis methods.
- Exploring additional biological activities.
- Investigating potential applications in nanotechnology and materials engineering.
Mechanism of Action
The mechanism of action of methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. Its effects are mediated through the modification of enzyme activity, altering the metabolic pathways and influencing cellular processes.
Comparison with Similar Compounds
Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl alpha-D-glucopyranoside: Lacks the chlorine substitution at the sixth position.
6-Chloro-6-deoxy-D-glucose: Not methylated at the anomeric hydroxyl group.
Methyl 6-deoxy-alpha-D-glucopyranoside: Lacks the chlorine atom at the sixth position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
Methyl 6-chloro-6-deoxy-α-D-glucopyranoside is a modified sugar compound that has garnered attention for its potential biological activities, particularly in glucose metabolism and insulin signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and potential applications in therapeutic contexts.
Chemical Structure and Properties
Methyl 6-chloro-6-deoxy-α-D-glucopyranoside features a chlorine atom at the 6-position of the glucose ring, which replaces the hydroxyl group typically found in glucose. Its molecular formula is , and it exists as a white crystalline solid with a molecular weight of approximately 198.602 g/mol. This structural modification is crucial for its biological activity and interaction with various biomolecules.
Mechanisms of Biological Activity
The biological activity of methyl 6-chloro-6-deoxy-α-D-glucopyranoside primarily involves its interaction with insulin receptors and modulation of glucose metabolism:
- Insulin Receptor Activation : Studies indicate that this compound can activate insulin receptor signaling pathways, enhancing glucose uptake in adipocytes (fat cells) without stimulating insulin-like growth factor receptors. This selective activation may reduce the risk of cancer cell proliferation associated with traditional insulin therapies .
- Glucose Metabolism : In diabetic models, methyl 6-chloro-6-deoxy-α-D-glucopyranoside has demonstrated efficacy in lowering blood glucose levels. It appears to mimic insulin's action by promoting glucose uptake in tissues, which is vital for managing Type 1 and Type 2 diabetes .
In Vitro Studies
- Cell Line Studies : In experiments involving RKO cells (a colorectal cancer cell line), methyl 6-chloro-6-deoxy-α-D-glucopyranoside induced apoptosis through the activation of pro-apoptotic factors such as p53, Bax, and caspase 3. This suggests potential applications in cancer therapy alongside its metabolic effects.
- Binding Affinity : Interaction studies have shown that this compound has a higher binding affinity to insulin receptors compared to known compounds like α-PGG (galloyl-alpha-D-glucopyranose). This property enhances its potential as an insulin-mimetic agent .
In Vivo Studies
- Animal Models : In high-fat diet-induced Type 2 diabetes (T2D) mouse models, administration of methyl 6-chloro-6-deoxy-α-D-glucopyranoside resulted in significant reductions in blood glucose levels. The compound was administered orally at doses of 5 mg/kg every other day, leading to improved glucose tolerance and decreased plasma insulin levels .
- Mechanistic Insights : Further investigations revealed that the compound activated insulin receptor signaling pathways, which were confirmed by blocking studies using specific inhibitors for insulin receptor and PI3K pathways. This highlights the compound's role in modulating critical metabolic processes .
Comparative Analysis with Related Compounds
To better understand the unique properties of methyl 6-chloro-6-deoxy-α-D-glucopyranoside, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 6-chloro-6-deoxy-α-D-glucopyranoside | Alpha anomeric configuration | Different anomeric stability compared to beta form |
Methyl 6-deoxy-beta-D-glucopyranoside | Lacks chlorine substitution | Does not exhibit the same biological activity |
Phenyl 6-chloro-6-deoxy-beta-D-glucopyranoside | Contains a phenyl group | May have different interaction profiles with receptors |
This table illustrates how methyl 6-chloro-6-deoxy-α-D-glucopyranoside stands out due to its specific chlorine substitution and potent effects on glucose metabolism.
Case Studies
Several case studies have highlighted the therapeutic potential of methyl 6-chloro-6-deoxy-α-D-glucopyranoside:
- Diabetes Management : In a study involving diabetic mice, treatment with this compound led to normalized blood glucose levels comparable to those achieved with traditional insulin therapy but without the associated risks of cancer cell proliferation .
- Cancer Research : The apoptosis-inducing properties observed in RKO cells suggest that this compound may also be explored as an adjunctive treatment in cancer therapies, particularly for cancers sensitive to metabolic modulation.
Properties
IUPAC Name |
2-(chloromethyl)-6-methoxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZECRHYTLKLTSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CCl)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961689 | |
Record name | Methyl 6-chloro-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4990-84-5, 4144-87-0 | |
Record name | NSC179645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC170171 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-chloro-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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